molecular formula C10H9ClN2O2S B11856571 Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11856571
M. Wt: 256.71 g/mol
InChI Key: MEPHPJVVSSUTLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and mercapto group on the benzimidazole ring makes it particularly versatile for various applications .

Biological Activity

Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H9ClN2O2S
  • Molecular Weight : 256.71 g/mol
  • CAS Number : 126436-19-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Compounds with similar structures have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Methyl 5-chloro...Pseudomonas aeruginosa4 µg/mL

The above table summarizes some findings where derivatives exhibited varying levels of antimicrobial activity, indicating that structural modifications can enhance efficacy.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study reported that compounds with a benzimidazole core demonstrated promising results against several cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study published in Frontiers in Pharmacology, derivatives were tested against human cancer cell lines, including:

  • Cell Lines Tested :
    • Human colon adenocarcinoma (HT-29)
    • Human lung adenocarcinoma (A549)
    • Human breast cancer (MCF7)

The results indicated that certain derivatives exhibited IC50 values ranging from 5 to 20 µM, showcasing potential as anticancer agents.

The biological activity of this compound is thought to involve the inhibition of key enzymes involved in cellular processes. For instance, compounds in this class may inhibit DNA synthesis or interfere with cellular signaling pathways critical for tumor growth and proliferation.

Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds:

  • Synthesis and Biological Activity :
    • A study synthesized various benzimidazole derivatives and evaluated their biological activity, noting that modifications at the 5-position significantly affected antimicrobial and anticancer activities .
  • Structure-Activity Relationship :
    • Research focused on the structure-activity relationship (SAR) revealed that substituents on the benzimidazole ring could enhance potency against specific targets .
  • Pharmacological Reviews :
    • Comprehensive reviews have summarized the diverse biological activities associated with benzimidazole derivatives, including their roles as antiviral agents and their potential in drug discovery .

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

methyl 6-chloro-3-methyl-2-sulfanylidene-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2S/c1-13-8-3-5(9(14)15-2)6(11)4-7(8)12-10(13)16/h3-4H,1-2H3,(H,12,16)

InChI Key

MEPHPJVVSSUTLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)NC1=S

Origin of Product

United States

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